LogP Differentiation: 1.5 Log Unit Higher Lipophilicity vs. Aminomethyl and Hydroxymethyl Analogs
tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate exhibits a calculated LogP of 1.49, which is approximately 1.48 log units higher than the 4-aminomethyl analog (LogP 0.01) and 1.49 log units higher than the 4-hydroxymethyl analog (LogP 0.00) [1]. This difference indicates substantially greater lipophilicity, which can translate to improved passive membrane permeability in cell-based assays. The 4-methyl analog (LogP 1.15) is closer in lipophilicity but lacks the nitro group's synthetic versatility .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.49 |
| Comparator Or Baseline | tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (CAS 392331-66-7): LogP = 0.01; tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 389889-80-9): LogP = 0.00; tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 406235-30-1): LogP = 1.15 |
| Quantified Difference | ΔLogP = +1.48 vs. aminomethyl analog; +1.49 vs. hydroxymethyl analog; +0.34 vs. methyl analog |
| Conditions | Calculated LogP values from Molbase and ChemSrc databases using standard prediction algorithms |
Why This Matters
Higher LogP correlates with improved membrane permeability, making this compound a more suitable intermediate for CNS-targeted or intracellular-target drug discovery programs compared to its more polar analogs.
- [1] Molbase. 1-BOC-4-HYDROXY-4-(NITROMETHYL)PIPERIDINE. CAS 819800-93-6. LogP: 1.4862; PSA: 95.59. https://qiye.molbase.cn/ (accessed 2024). View Source
